molecular formula C8H7ClFNO2 B1319293 6-Chloro-2-fluoro-3-methoxybenzamide CAS No. 886761-75-7

6-Chloro-2-fluoro-3-methoxybenzamide

Cat. No. B1319293
M. Wt: 203.6 g/mol
InChI Key: AZUOJQIOSGRMMS-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

Synthesised from commercially available 6-chloro-2-fluoro-3-methoxybenzenecarboxylic acid according to Method A, scheme 1. Yield 85%, mp 154-156° C., HPLC-MS (method 1): m/z 245 [M+H+CH3CN]+, Rt=2.37 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([F:11])[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1.CC#[N:16]>>[Cl:1][C:2]1[C:7]([C:8]([NH2:16])=[O:9])=[C:6]([F:11])[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=C1C(=O)O)F)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=C1C(=O)N)F)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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